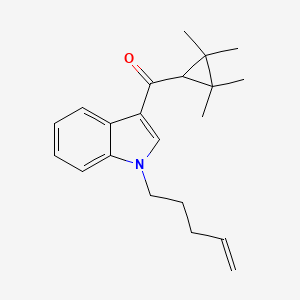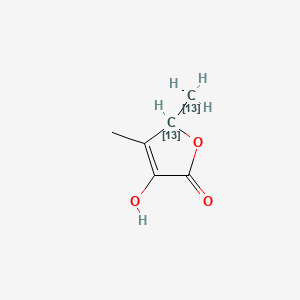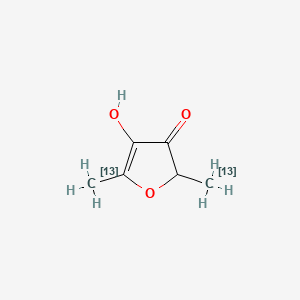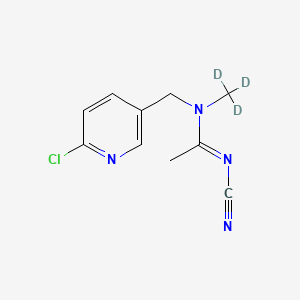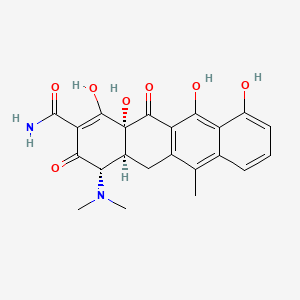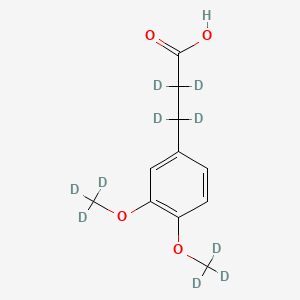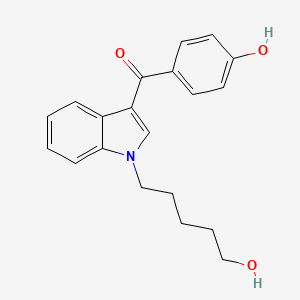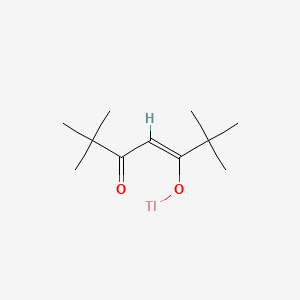
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is a coordination compound where thallium(I) is complexed with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that this compound, also known as 2,2,6,6-tetramethylheptane-3,5-dione (tmhd), is a β-diketone compound . It is used as a bidentate ligand in the synthesis of stable complexes with various metal ions .
Mode of Action
The compound’s mode of action involves its interaction with metal ions. The β-diketone structure of TMHD can undergo enolization to form a stable enol form . Under alkaline conditions, the enol hydroxyl group loses a proton, resulting in a negatively charged oxygen atom . This oxygen anion can easily coordinate with various metal ions to form stable complexes .
Biochemical Pathways
It is known that the compound can act as an air-stable ligand for metal catalysts in various reactions .
Pharmacokinetics
The compound is known to be a stable, anhydrous reagent .
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions . These complexes can be used in various chemical reactions, serving as catalysts .
Action Environment
The action of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) can be influenced by environmental factors such as pH. For instance, the compound’s ability to form a negatively charged oxygen anion, which can coordinate with metal ions, is enhanced under alkaline conditions .
Biochemical Analysis
Biochemical Properties
It is known to act as an air-stable ligand for metal catalysts . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions, although specific interactions have not been reported.
Molecular Mechanism
It is known to form stable complexes with lanthanide ions , suggesting that it may exert its effects at the molecular level through binding interactions with these ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) typically involves the reaction of thallium(I) salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thallium(III) complexes.
Reduction: Reduction reactions can revert thallium(III) back to thallium(I).
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while substitution reactions can produce a variety of thallium(I) complexes with different ligands.
Scientific Research Applications
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other thallium complexes and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but involves nickel instead of thallium.
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Copper-based complex with similar ligand structure.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): Zirconium complex with four ligands.
Uniqueness
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is unique due to the specific properties imparted by the thallium(I) ion. Thallium complexes are known for their distinct electronic and structural characteristics, which can lead to different reactivity and applications compared to similar compounds with other metal ions.
This detailed overview provides a comprehensive understanding of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxythallium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Tl/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBUPFMEVRRXIY-CFYXSCKTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Tl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O[Tl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O2Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)
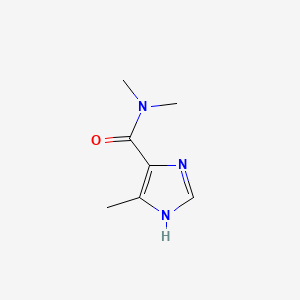

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)

